molecular formula C17H31N3O3S B6107374 N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-(oxan-2-yl)ethanamine

N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-(oxan-2-yl)ethanamine

Cat. No.: B6107374
M. Wt: 357.5 g/mol
InChI Key: NCYALTAXJCSGCS-UHFFFAOYSA-N
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Description

N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-(oxan-2-yl)ethanamine is a complex organic compound that belongs to the class of amines This compound is characterized by its unique structure, which includes an imidazole ring, a sulfonyl group, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-(oxan-2-yl)ethanamine typically involves multiple steps, including the formation of the imidazole ring, the introduction of the sulfonyl group, and the attachment of the oxane ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and rigorous quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-(oxan-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-(oxan-2-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-(oxan-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-propanamine
  • 2-methyl-N-(2-methylpropyl)propanamine
  • N,N-dimethylethanamine

Uniqueness

N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-(oxan-2-yl)ethanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the imidazole ring and sulfonyl group, in particular, distinguishes it from other similar compounds and contributes to its versatility in various applications.

Properties

IUPAC Name

N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-(oxan-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3S/c1-14(2)12-20-15(11-18-17(20)24(4,21)22)13-19(3)9-8-16-7-5-6-10-23-16/h11,14,16H,5-10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYALTAXJCSGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CN=C1S(=O)(=O)C)CN(C)CCC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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